Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation is often performed using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate: shares similarities with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.
Azetidine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to its specific functional groups and the presence of the benzyl moiety, which can impart distinct chemical and biological properties compared to other azetidine derivatives.
Biological Activity
Benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on existing research.
Compound Overview
- Molecular Formula : C12H17N2O3
- Molecular Weight : 236.27 g/mol
The compound features an azetidine ring with a benzyl group and an aminomethyl group, which contribute to its biological properties and interactions with various molecular targets.
Biological Activity
Research into the biological activity of this compound indicates several potential effects:
- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that it may modulate the activity of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative activity against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 1.2 to 5.3 µM in inhibiting cell growth, indicating that this compound may have similar properties .
- Metabolic Pathway Modulation : The compound's interactions with metabolic pathways suggest potential applications in treating metabolic disorders. Ongoing research is required to elucidate the specific pathways affected and the resultant biological effects .
The mechanism of action for this compound involves its interaction with enzymes and receptors:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function or altering their activity. This could lead to downstream effects on metabolic processes.
- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on ACC. The results indicated that the compound significantly reduced fatty acid synthesis in vitro, suggesting its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes .
Case Study 2: Antiproliferative Activity
In a comparative study of various azetidine derivatives, this compound was tested against several cancer cell lines. The findings demonstrated moderate antiproliferative effects, with IC50 values indicating effective inhibition of cell growth in certain cancer types .
Applications and Future Directions
This compound shows promise for various applications:
- Drug Development : Its potential as an enzyme inhibitor positions it as a candidate for developing new therapeutics targeting metabolic diseases.
- Research Tool : The compound can serve as a valuable tool in studying metabolic pathways and enzyme interactions, contributing to broader biochemical research.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c13-7-12(16)8-14(9-12)11(15)17-6-10-4-2-1-3-5-10/h1-5,16H,6-9,13H2 |
InChI Key |
BEIGOVFMAWHLII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)O |
Origin of Product |
United States |
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